molecular formula C6H13NO2S B7936900 6-Methyl-1,4-thiazepane1,1-dioxide

6-Methyl-1,4-thiazepane1,1-dioxide

Cat. No.: B7936900
M. Wt: 163.24 g/mol
InChI Key: SWFXCCQJMZYZOW-UHFFFAOYSA-N
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Description

6-Methyl-1,4-thiazepane1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its seven-membered ring structure

Properties

IUPAC Name

6-methyl-1,4-thiazepane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6-4-7-2-3-10(8,9)5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFXCCQJMZYZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,4-thiazepane1,1-dioxide typically involves the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in the presence of ammonium acetate. The reaction is carried out in water at room temperature, followed by gentle stirring at 80°C for three hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,4-thiazepane1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methyl-1,4-thiazepane1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and diabetes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methyl-1,4-thiazepane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-1,4-thiazepane1,1-dioxide is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to other thiazepane derivatives.

Biological Activity

6-Methyl-1,4-thiazepane-1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

6-Methyl-1,4-thiazepane-1,1-dioxide has a unique molecular structure that contributes to its biological activity. The thiazepane ring is known for its stability and ability to interact with various biological targets. The presence of the methyl group and the dioxide functionality enhances its reactivity and solubility in biological systems.

Antimicrobial Properties

Research indicates that 6-Methyl-1,4-thiazepane-1,1-dioxide exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 6-Methyl-1,4-thiazepane-1,1-dioxide has been studied for its anti-inflammatory effects. Animal models of inflammation have shown that administration of this compound reduces markers such as TNF-alpha and IL-6 levels, indicating a potential role in managing inflammatory diseases.

The biological activity of 6-Methyl-1,4-thiazepane-1,1-dioxide can be attributed to its ability to interact with cellular targets. It is hypothesized that the compound exerts its effects by:

  • Inhibition of Enzymatic Activity : The thiazepane ring may inhibit enzymes involved in bacterial cell wall synthesis.
  • Modulation of Immune Response : By affecting cytokine production, it may help modulate the immune response during inflammation.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various thiazepane derivatives, including 6-Methyl-1,4-thiazepane-1,1-dioxide. The results highlighted its potential as a broad-spectrum antibiotic agent against resistant strains of bacteria .

Study 2: Anti-inflammatory Mechanism

In a controlled trial involving mice with induced inflammation, treatment with 6-Methyl-1,4-thiazepane-1,1-dioxide resulted in a significant reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells .

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